molecular formula C6H5K2NO7S B11823418 CID 131848279

CID 131848279

Cat. No.: B11823418
M. Wt: 313.37 g/mol
InChI Key: FRSZMHGEAYKGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 131848279 (PubChem Compound Identifier 131848279) is a chemical compound with structural and functional properties that remain under active investigation.

Properties

Molecular Formula

C6H5K2NO7S

Molecular Weight

313.37 g/mol

InChI

InChI=1S/C6H5NO7S.2K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;;/h1-3,8H,(H,11,12,13);;

InChI Key

FRSZMHGEAYKGOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K].[K]

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt involves the nitration of catechol followed by sulfonation and neutralization with potassium hydroxide. The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions include quinones, amino derivatives, and substituted catechols .

Scientific Research Applications

1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in studies involving enzyme inhibition and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights several structurally related compounds, such as oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) and boronic acids (CID 53216313, 59200652). These compounds share features such as aromatic rings, halogen substituents, and heteroatom-rich frameworks, which are critical for their bioactivity and stability .

Table 1: Key Properties of CID 131848279 and Analogues

Property This compound* Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313)
Molecular Formula Not Available C₂₇H₄₀O₇ C₆H₅BBrClO₂
Molecular Weight Not Available 480.6 g/mol 235.27 g/mol
Log P (Predicted) Not Available 3.2 (Hydrophobic) 0.61 (Moderately polar)
Bioavailability Score Not Available Low (0.17) 0.55
Key Functional Groups Not Available Lactone, ether Boronic acid, halogen

Note: Specific data for this compound are unavailable in the provided evidence. Values for analogues are derived from cited sources.

Pharmacokinetic and Toxicity Profiles

Compounds like CID 95842900 and CID 137030374 (studied in molecular docking against pRET tyrosine kinase) exhibit moderate BBB permeability and CYP inhibition, traits often shared with halogenated aromatic compounds . For example:

  • CID 95842900 : Demonstrated stable RMSD (<2.5 Å) in 150 ns molecular dynamics simulations, suggesting robust target binding .
  • CID 53216313 : High GI absorption (Yes) and BBB permeability (Yes), with a log S (solubility) of -2.99, indicating moderate aqueous solubility .

In contrast, oscillatoxin derivatives (e.g., CID 101283546) show low bioavailability (0.17) due to high molecular weight and hydrophobicity, limiting therapeutic utility .

Q & A

Q. How can interdisciplinary approaches enhance the study of this compound’s environmental impact?

  • Methodological Answer : Integrate environmental chemistry (e.g., LC-MS/MS for degradation products) with ecotoxicology (e.g., Daphnia magna assays). Use GIS mapping to correlate usage patterns with ecological data. Follow ’s advice on aligning methodologies with target journal expectations .

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